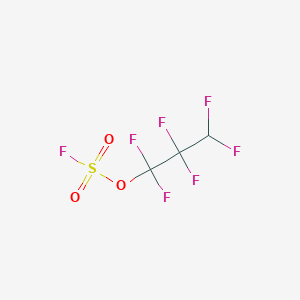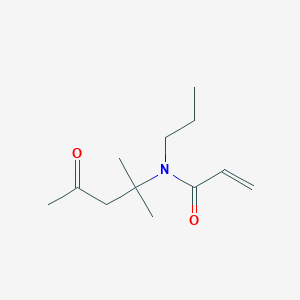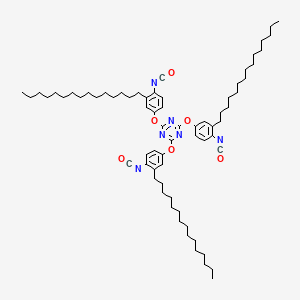
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three isocyanate groups and long alkyl chains, which can impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-isocyanato-3-pentadecylphenol. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent the hydrolysis of isocyanate groups. The reaction mixture is often heated to facilitate the substitution of chlorine atoms with the phenoxy groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Polymerization: The compound can act as a cross-linking agent in polymerization reactions, forming networks with other monomers.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Cross-linked Polymers: Formed during polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine has several applications in scientific research, including:
Material Science: Used as a cross-linking agent in the synthesis of high-performance polymers and coatings.
Bioconjugation: Employed in the modification of biomolecules for various biological assays.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. This reactivity is exploited in various applications, such as cross-linking in polymers and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-isocyanatophenoxy)-1,3,5-triazine: Lacks the long alkyl chains, resulting in different physical properties.
2,4,6-Tris(4-aminophenoxy)-1,3,5-triazine: Contains amino groups instead of isocyanate groups, leading to different reactivity.
Uniqueness
The presence of long alkyl chains in 2,4,6-Tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine imparts unique hydrophobic properties, making it suitable for applications in water-resistant coatings and materials. Additionally, the isocyanate groups provide versatile reactivity for various chemical modifications.
Eigenschaften
CAS-Nummer |
96550-11-7 |
|---|---|
Molekularformel |
C69H102N6O6 |
Molekulargewicht |
1111.6 g/mol |
IUPAC-Name |
2,4,6-tris(4-isocyanato-3-pentadecylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C69H102N6O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-58-52-61(46-49-64(58)70-55-76)79-67-73-68(80-62-47-50-65(71-56-77)59(53-62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)75-69(74-67)81-63-48-51-66(72-57-78)60(54-63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-54H,4-45H2,1-3H3 |
InChI-Schlüssel |
NKOHLQMXKCKBJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC2=NC(=NC(=N2)OC3=CC(=C(C=C3)N=C=O)CCCCCCCCCCCCCCC)OC4=CC(=C(C=C4)N=C=O)CCCCCCCCCCCCCCC)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


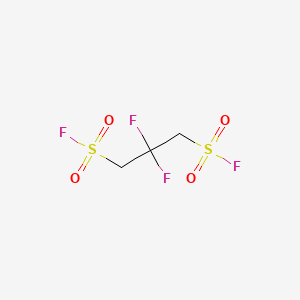

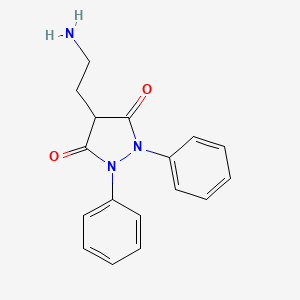
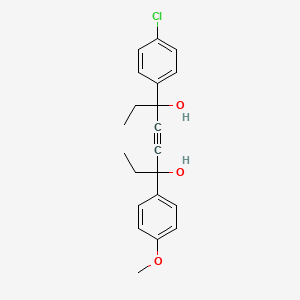
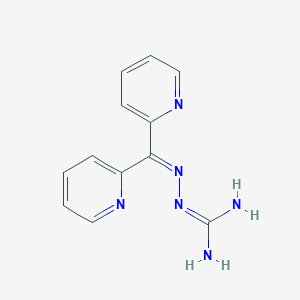
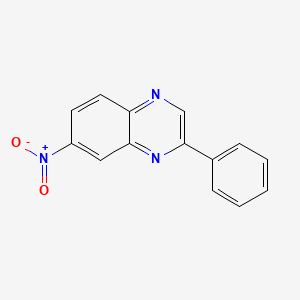
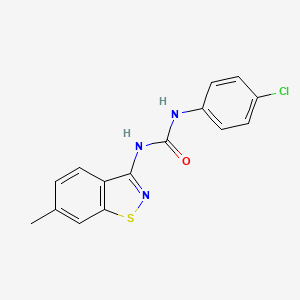
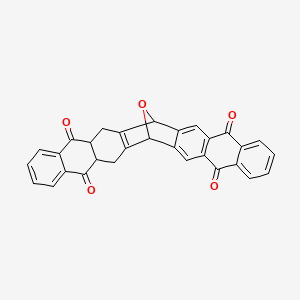
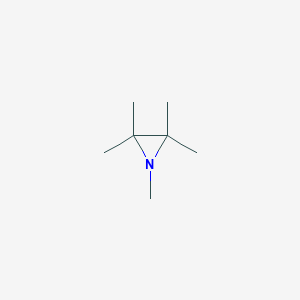
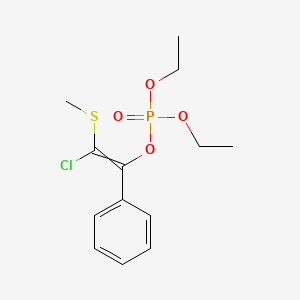
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
